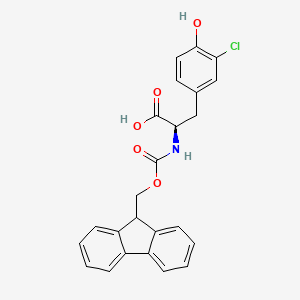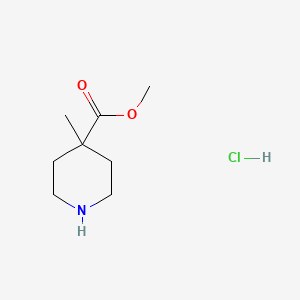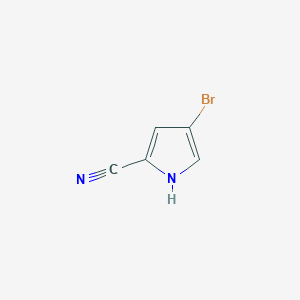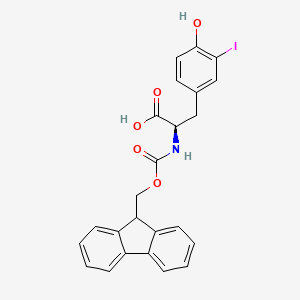![molecular formula C9H18ClNO B1442811 N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 1333782-52-7](/img/structure/B1442811.png)
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Overview
Description
“N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride” is a chemical compound with the CAS Number: 1333782-52-7 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
N7-TMA-HCl has been used in a variety of scientific research applications. It has been used as a ligand in the study of protein-ligand interactions, as a chiral auxiliary in the synthesis of organic compounds, and as a reagent in peptide synthesis. It has also been used in the study of enzyme kinetics and in the study of receptor-ligand interactions.
Mechanism of Action
N7-TMA-HCl acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate molecule. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme's activity.
Biochemical and Physiological Effects
N7-TMA-HCl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol, and has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to modify the expression of certain genes, and to modulate the activity of certain hormones.
Advantages and Limitations for Lab Experiments
N7-TMA-HCl has several advantages over other compounds when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of applications. Its low toxicity also makes it a safe compound to use in the laboratory. However, it is important to note that N7-TMA-HCl is a relatively weak inhibitor and can be easily displaced by other ligands, which may limit its effectiveness in certain experiments.
Future Directions
The versatility of N7-TMA-HCl makes it a promising compound for further research. Potential future directions include the use of N7-TMA-HCl as a tool to study the structure and function of proteins, as well as its use in the synthesis of novel organic compounds. Additionally, further research into the biochemical and physiological effects of N7-TMA-HCl could provide insight into its potential therapeutic applications. Finally, further studies into the mechanism of action of N7-TMA-HCl could lead to the development of more effective inhibitors of enzymes and other biological targets.
Safety and Hazards
properties
IUPAC Name |
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPFTSZPLRLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)








![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)



![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)